Cas no 1223317-24-5 (3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone)

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone structure
1223317-24-5 structure
商品名:3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone
CAS番号:1223317-24-5
MF:C20H19N3O2S
メガワット:365.448763132095
CID:6312774
PubChem ID:47020713

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone 化学的及び物理的性質

名前と識別子

    • EN300-26617875
    • Z275032736
    • AKOS008100335
    • 1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline
    • 3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone
    • 1223317-24-5
    • インチ: 1S/C20H19N3O2S/c1-13-17(19(26-2)22-18(21-13)16-10-6-12-25-16)20(24)23-11-5-8-14-7-3-4-9-15(14)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3
    • InChIKey: FVSYREGLXQTTCJ-UHFFFAOYSA-N
    • ほほえんだ: S(C)C1=C(C(C)=NC(C2=CC=CO2)=N1)C(N1C2C=CC=CC=2CCC1)=O

計算された属性

  • せいみつぶんしりょう: 365.11979803g/mol
  • どういたいしつりょう: 365.11979803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 505
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 84.5Ų

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26617875-0.05g
1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline
1223317-24-5 95.0%
0.05g
$212.0 2025-03-20

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone 関連文献

3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanoneに関する追加情報

Professional Introduction to Compound with CAS No 1223317-24-5 and Product Name: 3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone

The compound with the CAS number 1223317-24-5 and the product name 3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone represents a significant advancement in the field of pharmaceutical chemistry. This compound, belonging to the class of heterocyclic molecules, has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a quinoline core combined with a furan and pyrimidine moiety creates a molecular framework that is both structurally complex and biologically intriguing.

Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly for their role in developing treatments for various diseases, including infectious diseases and cancer. The structural motif of 3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone incorporates elements that are known to interact favorably with biological targets. Specifically, the furan ring and the methylsulfanylpyrimidine substituent are recognized for their ability to modulate enzyme activity and receptor binding, making this compound a promising candidate for further investigation.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The reaction pathway typically begins with the formation of the quinoline core, followed by functionalization at the 1-position with the appropriate substituents. The introduction of the furan moiety at the 2-position and the methylsulfanylpyrimidine group at the 4-position are critical steps that define the compound's unique properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

In terms of biological activity, preliminary studies suggest that 3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone exhibits potential as an inhibitor of certain kinases and other enzymes implicated in disease pathways. The combination of the quinoline, furan, and pyrimidine components appears to confer a dual-binding capability, allowing the molecule to interact with multiple targets simultaneously. This multitarget interaction is a desirable feature in drug design, as it can lead to enhanced efficacy and reduced side effects.

One of the most exciting aspects of this compound is its potential application in oncology research. Quinoline derivatives have long been associated with antitumor activities, and recent advances in understanding molecular mechanisms have further validated their therapeutic potential. The specific substitution pattern in 3,4-dihydro-2H-quinolin-1-y[...]

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